molecular formula C13H15N3O3S B6118409 6-AMINO-2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-PYRIMIDIN-4-ONE

6-AMINO-2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-PYRIMIDIN-4-ONE

Cat. No.: B6118409
M. Wt: 293.34 g/mol
InChI Key: WXRJSYHQFMKDAC-UHFFFAOYSA-N
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Description

6-Amino-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-pyrimidin-4-one is a pyrimidinone derivative featuring a 6-amino substitution, a sulfanyl group at position 2 linked to a 2-(4-methoxyphenoxy)ethyl chain, and a ketone at position 3. Pyrimidinones are heterocyclic compounds with applications in medicinal chemistry, particularly as kinase inhibitors, antiviral agents, or anti-inflammatory compounds . The sulfanyl (thioether) group in this compound may enhance stability or modulate interactions with biological targets compared to oxygen or nitrogen analogs. Structural characterization of such compounds often employs X-ray crystallography, with tools like SHELX playing a role in refinement .

Properties

IUPAC Name

4-amino-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-18-9-2-4-10(5-3-9)19-6-7-20-13-15-11(14)8-12(17)16-13/h2-5,8H,6-7H2,1H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRJSYHQFMKDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803390
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-pyrimidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol, ethyl bromide, and thiourea.

    Formation of Intermediate: The first step involves the reaction of 4-methoxyphenol with ethyl bromide to form 2-(4-methoxyphenoxy)ethyl bromide.

    Substitution Reaction: The intermediate is then reacted with thiourea to introduce the sulfanyl group, resulting in the formation of 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}pyrimidine.

    Amination: Finally, the compound undergoes amination to introduce the amino group at the 6-position, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the methoxy group.

Scientific Research Applications

6-Amino-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antiviral activity may be attributed to its ability to inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrimidinones and sulfur-containing analogs, focusing on substituent effects and hypothetical properties.

6-Amino-2-(methylsulfanyl)-1H-pyrimidin-4-one

  • Structural Differences: The methylsulfanyl group at position 2 replaces the bulkier 2-(4-methoxyphenoxy)ethyl chain in the target compound.
  • Reactivity: The smaller substituent may increase susceptibility to oxidative metabolism (e.g., sulfoxide formation) relative to the sterically hindered ethyl-phenoxy chain. Biological Activity: Methylsulfanyl pyrimidinones are reported in kinase inhibition studies, suggesting the target compound could share similar mechanisms with modified selectivity due to its bulkier group .

Phosphonothiolate Derivatives (e.g., O-Ethyl S-2-diisopropylmethylammonium ethyl phosphonothiolate iodide)

  • Structural Differences: These compounds feature phosphonothiolate groups instead of pyrimidinone cores, with sulfanyl groups bonded to phosphorus.

Montelukast Sodium (Leukotriene Receptor Antagonist)

  • Structural Differences: Montelukast contains a sulfanyl group connecting quinoline and cyclopropaneacetic acid moieties, unlike the pyrimidinone core.
  • Functional Insight: The sulfanyl group in Montelukast enhances binding to the leukotriene receptor via hydrophobic and van der Waals interactions. This suggests that the target compound’s sulfanyl-ethyl-phenoxy chain could similarly facilitate target engagement in biological systems .

Comparative Data Table

Property/Compound Target Compound 6-Amino-2-(methylsulfanyl)-1H-pyrimidin-4-one Phosphonothiolate Derivatives Montelukast Sodium
Core Structure Pyrimidinone Pyrimidinone Phosphonothiolate Quinoline derivative
Sulfanyl Group Role Conformational linker Direct substituent Phosphorus coordination Pharmacophore linker
Key Substituent 2-(4-Methoxyphenoxy)ethyl Methyl Diisopropylmethylammonium 7-Chloroquinoline
Predicted LogP ~3.2 (high lipophilicity) ~1.5 (moderate) ~2.8 (ionic influence) ~4.1 (high)
Therapeutic Potential Kinase inhibition (hypothetical) Kinase inhibition Neurotoxic agents Asthma/Allergy treatment
Metabolic Stability High (steric hindrance) Moderate Low (phosphonate hydrolysis) High (clinical use)

Research Findings and Limitations

  • Structural Insights: The 4-methoxyphenoxyethyl chain in the target compound likely enhances binding to hydrophobic enzyme pockets compared to smaller analogs . Crystallographic studies using SHELX could resolve its conformation and intermolecular interactions .
  • Activity Gaps: No direct biological data for the target compound were found in the provided evidence; comparisons rely on structural analogs.
  • Synthetic Challenges: Introducing the 2-(4-methoxyphenoxy)ethyl group may require multi-step synthesis, contrasting with simpler methylsulfanyl analogs .

Biological Activity

6-AMINO-2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-PYRIMIDIN-4-ONE is a complex organic compound with significant potential in medicinal chemistry. This compound, characterized by its unique structural features, has been the subject of various studies aimed at elucidating its biological activities and therapeutic applications.

  • Molecular Formula : C13H15N3O3S
  • Molecular Weight : 293.3415 g/mol
  • CAS Number : [specific CAS number not provided in the search results]

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the amino group and the methoxyphenoxy moiety enhances its binding affinity to various proteins and enzymes, potentially modulating their activity. This modulation can lead to various biochemical effects, including inhibition or activation of metabolic pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of pyrimidinones can inhibit the growth of several bacterial strains, suggesting a potential role in treating infections .

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation . Further research is needed to confirm these effects specifically for this compound.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several pyrimidinone derivatives for their antimicrobial efficacy against common pathogens. The results indicated that certain modifications to the pyrimidinone structure significantly enhanced antimicrobial activity, suggesting that this compound could be a candidate for further development in this area .
  • Cytotoxicity Against Cancer Cells : In vitro studies on cancer cell lines demonstrated that similar compounds could reduce cell viability significantly. This raises the possibility that this compound may also exhibit similar cytotoxic effects, warranting further investigation .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
6-Amino-2-(phenylthio)-4(1H)-pyrimidinoneStructureAntimicrobial, anticancer
2-Amino-4-methoxy-6-(methylthio)pyrimidineStructureAnticancer
6-Amino-2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4(1H)-pyrimidinoneStructureAntimicrobial

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